molecular formula C26H20ClN5O4 B2384851 N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1029728-16-2

N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B2384851
CAS RN: 1029728-16-2
M. Wt: 501.93
InChI Key: ZYKCMSHQDAWEEC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide, also known as DMOT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMOT is a heterocyclic compound that contains both oxadiazole and thienyl moieties.

Scientific Research Applications

Synthetic Routes and Pharmacological Potential

A novel five-step synthetic route to 1,3,4-oxadiazole derivatives has been developed, yielding compounds with potent α-glucosidase inhibitory potential. These compounds have been evaluated for their α-glucosidase inhibitory potential, with several showing promising results, suggesting potential applications in managing diabetes through inhibition of carbohydrate digestion and absorption. Molecular modeling and ADME predictions support these findings, indicating that these compounds could serve as promising drug leads (Iftikhar et al., 2019).

Antimicrobial and Enzyme Inhibition

Synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated relative activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Rehman et al., 2013). Another study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives highlighted antimicrobial and hemolytic activity, indicating these compounds' potential in developing new antimicrobial agents with less toxicity (Gul et al., 2017).

Novel Compound Synthesis and Characterization

Further research into N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives through carbodiimide condensation revealed a convenient and fast method for preparing these compounds, which could be significant for pharmaceutical development (Yu et al., 2014).

Antibacterial and Enzyme Inhibition Activities

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has shown remarkable antibacterial activity and moderate α-chymotrypsin enzyme inhibition, indicating their potential as antibacterial agents and in targeting specific enzymes for therapeutic purposes (Siddiqui et al., 2014).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O4/c1-15-6-11-20-23(34)21(26-30-24(31-36-26)16-7-9-19(35-2)10-8-16)13-32(25(20)28-15)14-22(33)29-18-5-3-4-17(27)12-18/h3-13H,14H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKCMSHQDAWEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide

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